2-(1-メチル-1H-インドール-3-イル)アセトアミド

概要

説明

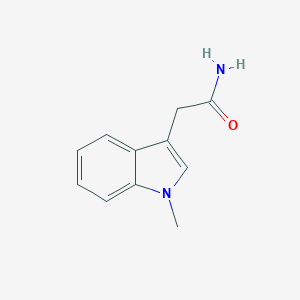

2-(1-Methyl-1H-indol-3-yl)acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole ring system substituted with a methyl group at the nitrogen atom and an acetamide group at the 3-position of the indole ring.

科学的研究の応用

2-(1-Methyl-1H-indol-3-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antiviral activities. It has shown inhibitory effects against various bacterial and viral strains.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

作用機序

Target of Action

The primary target of 2-(1-Methyl-1H-indol-3-yl)acetamide is tubulin . Tubulin is a protein that forms microtubules, which are essential for cell structure and division .

Mode of Action

This compound interacts with tubulin and inhibits its polymerization . This interaction results in the arrest of cells in the G2/M phase of the cell cycle and induces cell apoptosis in a dose-dependent manner .

Biochemical Pathways

The compound affects the microtubule dynamics, a process of continuous polymerization and depolymerization . This process plays a crucial role in many cellular biological processes, including cell proliferation, division, motility, spindle formation, shape maintenance, and intracellular transport .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness against various cancer cell lines suggests it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s action leads to the inhibition of tubulin polymerization, which in turn arrests cells in the G2/M phase and induces apoptosis . This can lead to the death of cancer cells, as observed in vitro against HeLa, MCF-7, and HT-29 cancer cell lines .

生化学分析

Biochemical Properties

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

Some indole derivatives have been shown to have antiproliferative activities against various cancer cell lines

Molecular Mechanism

Some indole derivatives have been shown to inhibit polymerization of tubulin in a manner consistent with colchicine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-indol-3-yl)acetamide typically involves the reaction of 1-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of 2-(1-Methyl-1H-indol-3-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

2-(1-Methyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst

Major Products Formed

Oxidation: Formation of oxo derivatives such as 2-(1-Methyl-1H-indol-3-yl)acetamide-3-one

Reduction: Formation of 2-(1-Methyl-1H-indol-3-yl)ethylamine

Substitution: Formation of halogenated or nitro-substituted indole derivatives

類似化合物との比較

Similar Compounds

- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide

- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)acetamide

- 5-Methoxy-2-methyl-3-indoleacetic acid

Uniqueness

2-(1-Methyl-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for anticancer research. Additionally, its versatile chemical reactivity allows for the synthesis of a wide range of derivatives with potential therapeutic applications.

生物活性

2-(1-Methyl-1H-indol-3-yl)acetamide, also known as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its indole structure, which is known for various pharmacological properties. The following sections will detail its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of 2-(1-Methyl-1H-indol-3-yl)acetamide is , with a molecular weight of 176.22 g/mol. Its structure features an indole ring that contributes to its interaction with biological targets.

Research indicates that compounds with an indole structure often interact with various receptors and enzymes, leading to diverse biological effects. The specific mechanisms of action for 2-(1-Methyl-1H-indol-3-yl)acetamide include:

- Inhibition of Protein Kinase C (PKC) : Similar compounds have shown inhibition of PKC pathways, which play a crucial role in cell signaling and cancer progression.

- Interaction with Cannabinoid Receptors : Some studies suggest that indole derivatives can modulate cannabinoid receptor activity, impacting pain relief and anti-inflammatory responses.

Biological Activity

The biological activity of 2-(1-Methyl-1H-indol-3-yl)acetamide has been explored in various studies:

- Anticancer Activity :

- Neuroprotective Effects :

-

Anti-inflammatory Properties :

- The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation markers in vitro and in vivo models.

Case Studies

Several case studies have illustrated the effects of 2-(1-Methyl-1H-indol-3-yl)acetamide:

- Case Study 1 : In a mouse model of head and neck cancer, treatment with this compound resulted in a statistically significant reduction in tumor volume compared to control groups .

- Case Study 2 : Clinical observations noted improvements in neurodegenerative symptoms among subjects treated with indole derivatives similar to 2-(1-Methyl-1H-indol-3-yl)acetamide, suggesting a potential role in therapeutic applications for neurological disorders.

Data Summary

The following table summarizes key findings related to the biological activity of 2-(1-Methyl-1H-indol-3-yl)acetamide:

特性

IUPAC Name |

2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13-7-8(6-11(12)14)9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUCCWRSRUINHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571956 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150114-41-3 | |

| Record name | 2-(1-Methyl-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。